Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine
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Overview
Description
Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine is a peptide compound composed of six amino acids: glycine, asparagine, isoleucine, histidine, asparagine, and tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.
Major Products Formed
Oxidation: Dityrosine, oxidized histidine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: Another peptide with different amino acid composition and biological activities.
L-Glutaminyl-L-isoleucyl-L-asparaginyl-L-threonyl-L-alanyl-L-lysyl-L-tryptophyl-L-tryptophyl-L-lysyl-L-threonyl-L-histidyl-L-phenylalanine: A longer peptide with distinct properties and applications.
Uniqueness
Glycyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginyl-L-tyrosine is unique due to its specific sequence and the presence of both hydrophilic and hydrophobic residues, which contribute to its distinct structural and functional characteristics.
Properties
CAS No. |
827301-90-6 |
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Molecular Formula |
C31H44N10O10 |
Molecular Weight |
716.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H44N10O10/c1-3-15(2)26(41-29(48)20(10-23(33)43)37-25(45)12-32)30(49)39-19(9-17-13-35-14-36-17)27(46)38-21(11-24(34)44)28(47)40-22(31(50)51)8-16-4-6-18(42)7-5-16/h4-7,13-15,19-22,26,42H,3,8-12,32H2,1-2H3,(H2,33,43)(H2,34,44)(H,35,36)(H,37,45)(H,38,46)(H,39,49)(H,40,47)(H,41,48)(H,50,51)/t15-,19-,20-,21-,22-,26-/m0/s1 |
InChI Key |
LCRQOYHZGVUMMN-OSZROOCJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CN |
Origin of Product |
United States |
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